molecular formula C11H19N3 B11737058 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine

Cat. No.: B11737058
M. Wt: 193.29 g/mol
InChI Key: DSCHOXNNYJJCGH-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclopentyl group attached to the pyrazole ring and an ethylamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then alkylated with ethylamine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-4-yl)methylamine, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, such as the cyclopentyl group and ethylamine moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrazole derivatives and make it a valuable compound for various applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C11H19N3/c1-2-12-7-10-8-13-14(9-10)11-5-3-4-6-11/h8-9,11-12H,2-7H2,1H3

InChI Key

DSCHOXNNYJJCGH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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